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Compound of Interest |

2,4-Dimethoxy-5-
Compound Name:
nitrobenzaldehyde

CAS No.: 6468-19-5

\ J

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]

2,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 6324-49-8) represents a critical aromatic
intermediate in the synthesis of pharmacologically active Schiff bases, chalcones, and
heterocyclic scaffolds. Its structural integrity is defined by the interplay between the electron-
donating methoxy groups (at C2 and C4) and the electron-withdrawing nitro group (at C5) and
aldehyde moiety (at C1).

For researchers in drug discovery, particularly those developing antitubercular or antimicrobial
agents, the precise characterization of this compound is non-trivial due to the prevalence of
positional isomers (e.g., 2,5-dimethoxy or 4,5-dimethoxy variants). This guide provides a
definitive spectroscopic fingerprint to validate the synthesis and purity of 2,4-DMNB.

Structural Specifications

e Molecular Formula:

[1]
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e Molecular Weight: 211.17 g/mol [2][1]
» Appearance: Yellow to light brown crystalline solid
e Melting Point: 115-118 °C

Characterization Workflow

To ensure "analytical confidence," we employ a multi-modal approach. Relying on a single
method (like melting point) is insufficient for distinguishing between nitro-positional isomers.
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Figure 1: Analytical triage workflow for the validation of 2,4-DMNB.

Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
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NMR is the gold standard for confirming the substitution pattern. The specific positions of the
aromatic protons are diagnostic. In 2,4-DMNB, the two aromatic protons are para to each other
(positions 3 and 6), resulting in singlets rather than the doublets seen in ortho/meta isomers.

Experimental Protocol:
e Solvent:

or

e Concentration: 15 mg in 0.6 mL solvent.
o Reference: TMS (

0.00 ppm).

Table 1:

H NMR Assignments (400 MHz,
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Shift ( o ) ) Structural
Multiplicity Integration Assignment e
ppm) nsig

Aldehyde proton;
highly deshielded

10.28 Singlet (s) 1H -CHO by aromatic ring
and carbonyl

anisotropy.

Critical
Diagnostic:
Proton at C6 is
) deshielded by
8.50 Singlet (s) 1H Ar-H (C6) )
the ortho-nitro
group (C5) and
ortho-aldehyde

(C1).

Proton at C3 is
shielded by two
) flanking electron-
6.55 Singlet (s) 1H Ar-H (C3) ]
donating
methoxy groups

(C2, C4).

Methoxy group
-OCH (likely C4, slightly

more

deshielded).

4.08 Singlet (s) 3H

-OCH Methoxy group

4.07 Singlet (s) 3H )
(likely C2).

Note: The observation of two distinct aromatic singlets (6.55 and 8.50 ppm) confirms the 2,4,5-
substitution pattern. If coupling (doublets) were observed, it would indicate adjacent protons
(e.g., a 2,3-dimethoxy isomer). [1][2][2][31[4][L][51[6][71[8]1[9][10]
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Table 2:

C NMR Assighnments (100 MHz,

)
V4
Shift (
Assignment
ppm)
186.54 Carbonyl Carbon (C=0)
165.83 C4 (Aromatic C-O)
159.53 C2 (Aromatic C-0)
C5 (C-NO
127.99
)
95.93 C3 (Aromatic C-H, highly shielded)
Methoxy Carbons (-OCH
56.97, 56.49

)

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily to confirm the presence of the nitro and aldehyde functionalities and
the absence of hydroxyl groups (indicating successful methylation if synthesized from 2,4-
dihydroxy-5-nitrobenzaldehyde).

Experimental Protocol:
e Method: KBr Pellet (1-2 mg sample ground with 100 mg KBr).
» Resolution: 4 cm

[11]

e Scans: 32.
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Mihratinnal Modes

Wavenumber (cm

Vibration Mode Intensity Interpretation
)
Conjugated aldehyde
1702 Strong
carbonyl stretch.
) Aromatic ring skeletal
1580 Medium o
vibrations.
Asymmetric nitro
1530-1550 Strong
stretch.
Symmetric nitro
1302-1340 Strong
stretch.
Methyl C-H stretching
2892, 2981 Weak
(methoxy groups).
Aryl alkyl ether
1280 Strong

stretching.

Absence of broad peak at 3200-3500 cm

confirms the absence of phenolic -OH groups. [1]

Electronic Spectroscopy (UV-Vis)

UV-Vis is less structural but vital for determining purity and conjugation extent.
e Solvent: Methanol or Ethanol.
e Transitions:

o ~230-260 nm:

transitions of the benzene ring.

o ~310-350 nm:

transition involving the nitro and carbonyl lone pairs.
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» Application: The band gap energy can be calculated from the absorption edge, which is
relevant if the molecule is used in optoelectronic applications or as a photosensitizer.

Synthesis & Mechanism of Formation

Understanding the synthesis aids in identifying potential impurities. The most common route is
the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.

Deprotonated SN2 Methylation 2,4-Dimethoxy-
R o Phenoxide 5-nitrobenzaldehyde
Mel / K2CO3 o
(Acetone, Reflux)

Click to download full resolution via product page

2,4-Dihydroxy-

5-nitrobenzaldehyde

Base (K2CO3)

Figure 2: Synthesis pathway via Williamson Ether Synthesis.

Potential Impurities:

o Mono-methylated intermediates: If the reaction is incomplete, peaks at ~3400 cm
(OH) will persist in IR.

o O-alkylation vs C-alkylation: Under standard conditions (
/Acetone), O-alkylation is favored, but high temperatures may induce side reactions.

Advanced Validation: DFT & Crystallography

For regulatory submission or high-impact publication, experimental data should be
corroborated with theoretical models.

Density Functional Theory (DFT)

Using B3LYP/6-311G(d,p) level of theory is the standard for this class of nitro-aromatics.[12]
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o Geometry Optimization: The nitro group at C5 is often twisted slightly out of the plane relative
to the benzene ring due to steric repulsion from the adjacent methoxy group at C4 and the
proton at C6.

e HOMO-LUMO: The HOMO is typically localized on the methoxy-substituted aromatic ring,
while the LUMO is concentrated on the nitro and aldehyde electron-withdrawing groups,
facilitating Intramolecular Charge Transfer (ICT). [3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,4-Dimethoxy-5-nitrobenzaldehyde | CO9H9NOS | CID 10867565 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

3. mdpi.com [mdpi.com]

4. echemi.com [echemi.com]

5. chemscene.com [chemscene.com]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.mdpi.com/2673-4583/14/1/90
https://pdf.benchchem.com/167/Evaluating_the_Biological_Activity_of_Derivatives_Synthesized_from_2_Chloro_5_nitrobenzaldehyde_A_Comparative_Guide.pdf
https://pdf.benchchem.com/120/A_Comparative_Spectroscopic_Analysis_of_2_4_and_2_5_Dihydroxybenzaldehyde_Isomers.pdf
https://www.benchchem.com/product/b188477?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxy-5-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxy-5-nitrobenzaldehyde
https://m.chemicalbook.com/ProductChemicalPropertiesCB81216165_EN.htm
https://www.mdpi.com/2673-4583/14/1/90
https://www.echemi.com/products/pd2109045641-2-4-dihydroxy-5-nitrobenzaldehyde.html
https://www.chemscene.com/product/53844-98-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 6. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
e 7.researchgate.net [researchgate.net]

o 8. researchgate.net [researchgate.net]

e 9. asianpubs.org [asianpubs.org]

e 10. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

e 11. pdf.benchchem.com [pdf.benchchem.com]

e 12. researchgate.net [researchgate.net]

e 13. pdf.benchchem.com [pdf.benchchem.com]

» To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Profiling &
Structural Validation of 2,4-Dimethoxy-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b188477#spectroscopic-
characterization-of-2-4-dimethoxy-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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